molecular formula C9H12N2O B11757873 (E)-propoxy[(pyridin-3-yl)methylidene]amine

(E)-propoxy[(pyridin-3-yl)methylidene]amine

Cat. No.: B11757873
M. Wt: 164.20 g/mol
InChI Key: QNBOLLYOPCWBRB-FLIBITNWSA-N
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Description

(E)-propoxy[(pyridin-3-yl)methylidene]amine is a Schiff base compound derived from the condensation of propoxyamine and pyridine-3-carbaldehyde. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metals and their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-propoxy[(pyridin-3-yl)methylidene]amine typically involves the condensation reaction between propoxyamine and pyridine-3-carbaldehyde. This reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the reaction. The reaction mixture is usually refluxed for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, microwave-assisted synthesis has been explored as a green and efficient method for producing Schiff bases, offering advantages such as reduced reaction times and lower energy consumption .

Chemical Reactions Analysis

Types of Reactions

(E)-propoxy[(pyridin-3-yl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction will regenerate the starting amine and aldehyde.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-propoxy[(pyridin-3-yl)methylidene]amine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-propoxy[(pyridin-3-yl)methylidene]amine is unique due to its specific combination of the propoxy group and the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial activity make it a valuable compound for further research and development.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(Z)-N-propoxy-1-pyridin-3-ylmethanimine

InChI

InChI=1S/C9H12N2O/c1-2-6-12-11-8-9-4-3-5-10-7-9/h3-5,7-8H,2,6H2,1H3/b11-8-

InChI Key

QNBOLLYOPCWBRB-FLIBITNWSA-N

Isomeric SMILES

CCCO/N=C\C1=CN=CC=C1

Canonical SMILES

CCCON=CC1=CN=CC=C1

Origin of Product

United States

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